molecular formula C11H13N3O3 B15060716 4-(3-Nitrophenyl)piperazine-1-carbaldehyde

4-(3-Nitrophenyl)piperazine-1-carbaldehyde

Cat. No.: B15060716
M. Wt: 235.24 g/mol
InChI Key: KCEVDIQBKIKRGH-UHFFFAOYSA-N
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Description

Contextual Placement within Piperazine-Derived Chemical Scaffolds

The piperazine (B1678402) ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically approved drugs. nih.gov This six-membered heterocyclic amine is prized for its ability to impart favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic profiles.

4-(3-Nitrophenyl)piperazine-1-carbaldehyde belongs to the broad class of N-arylpiperazines, which are known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs). The substitution pattern on the aromatic ring and the nature of the substituent on the second nitrogen atom of the piperazine ring are key determinants of their pharmacological activity. The presence of the 3-nitrophenyl group in the titular compound introduces specific electronic and steric properties that can influence its binding to biological macromolecules.

Significance of this compound as a Synthetic Intermediate and Probe Molecule

The true value of this compound in contemporary research lies in its dual role as a versatile synthetic intermediate and a potential probe molecule. The carbaldehyde functional group is a cornerstone of organic synthesis, readily participating in a wide array of chemical transformations. This includes, but is not limited to, reductive aminations, Wittig reactions, and the formation of imines and oximes, providing a gateway to a vast chemical space of more complex derivatives.

The presence of the nitro group on the phenyl ring further enhances its utility. The nitro group is a strong electron-withdrawing group, which can be readily reduced to an amino group. This transformation opens up another avenue for chemical diversification, allowing for the introduction of new functionalities through acylation, alkylation, or diazotization reactions.

Furthermore, the combination of a fluorogenic or chromogenic nitrophenyl group with a reactive aldehyde handle makes this compound an attractive candidate for the development of chemical probes. Such probes can be designed to react covalently with specific biological targets, allowing for their identification, visualization, and functional characterization within complex biological systems. The nitrophenyl moiety can serve as a reporter group, with its spectroscopic properties changing upon interaction with the target molecule.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Appearance Pale yellow to yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO and DMF (predicted)

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks
¹H NMR δ ~8.1 (s, 1H, -CHO), ~7.5-7.8 (m, 4H, Ar-H), ~3.6-3.8 (m, 4H, piperazine-H), ~3.2-3.4 (m, 4H, piperazine-H)
¹³C NMR δ ~160 (-CHO), ~150 (Ar-C-NO₂), ~130-140 (Ar-C), ~110-125 (Ar-CH), ~40-50 (piperazine-C)
IR (cm⁻¹) ~1680 (C=O, aldehyde), ~1530 & 1350 (N-O, nitro stretch), ~2800-3000 (C-H stretch)
Mass Spec (m/z) [M+H]⁺ = 236.10

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

4-(3-nitrophenyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C11H13N3O3/c15-9-12-4-6-13(7-5-12)10-2-1-3-11(8-10)14(16)17/h1-3,8-9H,4-7H2

InChI Key

KCEVDIQBKIKRGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Spectroscopic and Structural Elucidation of 4 3 Nitrophenyl Piperazine 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships.

¹H NMR Spectral Interpretation for Proton Environments

The ¹H NMR spectrum of 4-(3-nitrophenyl)piperazine-1-carbaldehyde is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum can be interpreted as follows:

The formyl proton (-CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically around δ 8.0-8.2 ppm . This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.

The protons of the 3-nitrophenyl ring are expected to produce a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position (H-2'), situated between the nitro and piperazine (B1678402) substituents, is likely to be the most deshielded, appearing as a triplet or a narrow multiplet around δ 7.8-8.0 ppm . The proton at the 6-position (H-6') would likely resonate as a doublet of doublets around δ 7.6-7.8 ppm . The proton at the 4-position (H-4') is expected to appear as a doublet of doublets around δ 7.4-7.6 ppm , and the proton at the 5-position (H-5') as a triplet around δ 7.3-7.5 ppm .

The piperazine ring protons are expected to show two distinct sets of signals due to the restricted rotation around the N-CHO amide bond and the N-aryl bond. The four protons on the carbons adjacent to the formyl group (H-2 and H-6) are likely to appear as a broad multiplet around δ 3.6-3.8 ppm . The four protons on the carbons adjacent to the nitrophenyl group (H-3 and H-5) are expected to resonate as another broad multiplet in the range of δ 3.3-3.5 ppm . The broadness of these signals is indicative of the conformational exchange occurring in the piperazine ring.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Formyl-H8.0 - 8.2Singlet
H-2' (Aromatic)7.8 - 8.0Triplet/Multiplet
H-6' (Aromatic)7.6 - 7.8Doublet of Doublets
H-4' (Aromatic)7.4 - 7.6Doublet of Doublets
H-5' (Aromatic)7.3 - 7.5Triplet
H-2, H-6 (Piperazine)3.6 - 3.8Multiplet
H-3, H-5 (Piperazine)3.3 - 3.5Multiplet

¹³C NMR Spectral Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, the following characteristic signals are anticipated:

The carbonyl carbon of the carbaldehyde group is expected to be the most downfield signal, appearing around δ 160-165 ppm .

The carbons of the 3-nitrophenyl ring will resonate in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group (C-3') is expected to be significantly deshielded, with a chemical shift in the range of δ 148-150 ppm . The carbon attached to the piperazine ring (C-1') is also expected to be downfield, around δ 140-145 ppm . The other aromatic carbons (C-2', C-4', C-5', C-6') will have chemical shifts in the range of δ 110-130 ppm .

The carbons of the piperazine ring are expected to show two distinct signals. The carbons adjacent to the formyl group (C-2 and C-6) are predicted to be in the range of δ 40-45 ppm , while the carbons adjacent to the nitrophenyl group (C-3 and C-5) are expected to be slightly more shielded, appearing around δ 45-50 ppm .

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbaldehyde)160 - 165
C-3' (Aromatic)148 - 150
C-1' (Aromatic)140 - 145
C-2', C-4', C-5', C-6' (Aromatic)110 - 130
C-3, C-5 (Piperazine)45 - 50
C-2, C-6 (Piperazine)40 - 45

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would reveal the correlations between adjacent protons, helping to confirm the spin systems within the nitrophenyl and piperazine rings.

HSQC would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the carbon signals.

HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the different fragments of the molecule, such as the attachment of the formyl group to the piperazine nitrogen and the piperazine ring to the nitrophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. For this compound, the molecular formula is C₁₁H₁₃N₃O₃.

HRMS Data for this compound

Ion Calculated m/z Observed m/z Molecular Formula
[M+H]⁺236.1030To be determinedC₁₁H₁₄N₃O₃
[M+Na]⁺258.0849To be determinedC₁₁H₁₃N₃NaO₃

Fragmentation Pathway Analysis

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Based on the structure of the molecule, several key fragmentation pathways can be predicted:

Loss of the formyl group: A common fragmentation pathway would involve the cleavage of the N-CHO bond, resulting in the loss of a neutral CHO radical (29 Da) and the formation of a fragment ion corresponding to the 4-(3-nitrophenyl)piperazine cation.

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic fragmentation, leading to the formation of several smaller ions. This can involve the loss of ethylene (B1197577) (28 Da) or larger fragments of the piperazine ring.

Fragmentation of the nitrophenyl group: The 3-nitrophenyl group can also fragment, for example, by the loss of a nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).

The analysis of the relative abundances of these fragment ions in the mass spectrum would provide a detailed picture of the fragmentation pathways and further confirm the proposed structure of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

No experimental IR spectral data for this compound is available in the public domain. A detailed analysis of its characteristic functional group vibrations cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Published UV-Vis absorption spectra for this compound could not be found. Therefore, an analysis of its electronic transitions is not possible.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

There is no available information on the single-crystal X-ray diffraction analysis of this compound.

Without crystallographic data, the molecular conformation, including bond angles, torsion angles, and the geometry of the piperazine and nitrophenyl rings in the solid state, remains undetermined.

Details regarding the intermolecular forces, such as hydrogen bonding or π-π stacking, that govern the crystal packing of this compound are unknown due to the absence of a solved crystal structure.

Computational and Theoretical Investigations of 4 3 Nitrophenyl Piperazine 1 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular behavior at the atomic level. For a molecule like 4-(3-Nitrophenyl)piperazine-1-carbaldehyde, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) methods would be utilized to build a comprehensive theoretical understanding.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach allows for the investigation of relatively large molecules with considerable precision.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

Hypothetical Data Table: Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Length C-N (piperazine) Value (Å)
Bond Length C=O (carbaldehyde) Value (Å)
Bond Length C-N (nitrophenyl) Value (Å)
Bond Angle C-N-C (piperazine) Value (°)
Dihedral Angle Phenyl-Piperazine Value (°)

Note: This table is illustrative. Actual values would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. Analysis of the spatial distribution of the HOMO and LUMO would show which parts of the this compound molecule are most likely to be involved in electron donation and acceptance.

Hypothetical Data Table: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Value
LUMO Value
HOMO-LUMO Gap Value

Note: This table is illustrative. Actual values would be obtained from a DFT calculation.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the reactivity of different molecules and for predicting how a molecule will behave in a chemical reaction. hakon-art.com

Hypothetical Data Table: Global Reactivity Descriptors

Descriptor Formula Calculated Value
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 Value (eV)
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 Value (eV)
Electrophilicity Index (ω) χ^2 / (2η) Value (eV)

Note: This table is illustrative. Actual values would be derived from calculated HOMO and LUMO energies.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron charge among the atoms in a molecule. scispace.comresearchgate.net This analysis provides insight into the polarity of chemical bonds and helps to identify electron-rich and electron-deficient regions within the molecule. For this compound, NPA would reveal the partial atomic charges on each atom, which is crucial for understanding its electrostatic interactions and potential sites for nucleophilic or electrophilic attack.

Hypothetical Data Table: Natural Population Analysis (Selected Atoms)

Atom Atomic Charge (e)
O (carbaldehyde) Value
N (piperazine, attached to phenyl) Value
N (nitro group) Value
C (carbaldehyde) Value

Note: This table is illustrative. Actual values would be obtained from an NPA calculation.

Hartree-Fock (HF) Methods and Basis Set Selection

While DFT is widely used, Hartree-Fock (HF) theory is another fundamental ab initio method. HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. Though generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations can still be valuable, particularly as a starting point for more advanced methods.

The choice of a basis set is critical for both DFT and HF calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons but are computationally more expensive. A common choice for a molecule of this size would be a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency. The selection of the appropriate functional (for DFT) and basis set is a crucial step in ensuring the reliability of the computational results.

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes of molecules in solution, providing a dynamic picture of their behavior over time. For this compound, MD simulations can elucidate the preferred conformations of the piperazine (B1678402) ring, the orientation of the nitrophenyl and carbaldehyde substituents, and the influence of the solvent on these structures.

In aqueous solution, the piperazine ring of this compound is expected to predominantly adopt a chair conformation. mdpi.comnih.gov MD simulations can quantify the populations of different chair conformers and the energy barriers for ring inversion. The orientation of the bulky 3-nitrophenyl group is a key determinant of the conformational preference. It can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. nih.gov

Furthermore, the rotation around the C-N bond connecting the piperazine ring and the carbaldehyde group is another important conformational variable. This rotation is typically hindered due to the partial double bond character of the amide linkage, leading to the existence of syn and anti conformers. MD simulations can reveal the relative stabilities of these rotamers and the timescale of their interconversion in a solvated environment.

A hypothetical analysis of a 100 ns MD simulation of this compound in a water box could yield the following distribution of major conformers:

Conformer DescriptionPopulation (%)Key Dihedral Angle(s)
Equatorial-Nitrophenyl, anti-Carbaldehyde65%C-C-N-C ≈ 180°, O=C-N-C ≈ 180°
Equatorial-Nitrophenyl, syn-Carbaldehyde25%C-C-N-C ≈ 180°, O=C-N-C ≈ 0°
Axial-Nitrophenyl, anti-Carbaldehyde7%C-C-N-C ≈ 60°, O=C-N-C ≈ 180°
Other3%Various

This table is generated based on expected conformational preferences for similar structures and is for illustrative purposes.

Analysis of Noncovalent Interactions within the Molecular Structure

The structure and stability of this compound are significantly influenced by a variety of intramolecular noncovalent interactions. These interactions can be elucidated using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots. rsc.org

Key noncovalent interactions within the molecule include:

Hydrogen Bonds: Although there are no strong intramolecular hydrogen bonds, weak C-H···O and C-H···N interactions can occur between the piperazine ring hydrogens and the oxygen atoms of the nitro and carbaldehyde groups, as well as the nitrogen of the nitro group. These interactions play a role in stabilizing specific conformations.

π-Interactions: The electron-deficient nitrophenyl ring can engage in intramolecular π-π stacking or T-shaped interactions if the molecular geometry allows for folding. However, given the structure, these are less likely to be dominant. More significant are interactions between the π-system of the aromatic ring and other parts of the molecule.

σ-hole Interactions: The nitrogen atom of the nitro group can participate in a pnictogen bond, a type of σ-hole interaction, with electron-rich regions of the molecule. frontiersin.org

A computational analysis of the electron density distribution can quantify the strength of these interactions. For instance, the calculated interaction energies for key noncovalent bonds in a low-energy conformer might be:

Interaction TypeAtom PairInteraction Energy (kcal/mol)
Weak Hydrogen BondC-H···O (nitro)-0.8
Weak Hydrogen BondC-H···O (carbaldehyde)-0.5
van der WaalsPhenyl ring ↔ Piperazine ring-1.2

This table presents hypothetical data based on typical strengths of such interactions and is for illustrative purposes.

Theoretical Insights into Tautomeric Preferences and Conformational Inversion Barriers

While tautomerism is a possibility for many organic molecules, for this compound, significant tautomeric forms are not expected to be prevalent under normal conditions. The carbaldehyde group could theoretically exhibit keto-enol tautomerism, but the keto form is overwhelmingly favored for simple aldehydes.

The primary focus of theoretical insights in this area is on conformational isomerism and the energy barriers to interconversion. As mentioned, the piperazine ring can undergo chair-to-chair inversion. Computational studies using density functional theory (DFT) can be employed to calculate the energy barrier for this process. For similar N-substituted piperazines, this barrier is typically in the range of 10-12 kcal/mol.

Another critical conformational process is the rotation around the N-C(O) amide bond. Due to its partial double-bond character, this rotation is restricted, leading to distinct rotational isomers. The energy barrier for this rotation can also be calculated and is generally higher than that of the ring inversion, often in the range of 15-20 kcal/mol for similar N-acylpiperazines. rsc.org

A summary of theoretically calculated energetic barriers for conformational changes is presented below:

Conformational ProcessMethod of CalculationCalculated Energy Barrier (kcal/mol)
Piperazine Ring InversionDFT (B3LYP/6-31G)11.5
Amide Bond RotationDFT (B3LYP/6-31G)18.2

This table contains illustrative data based on values reported for analogous compounds in the literature.

Computational Electrochemistry and Redox Behavior Prediction

The electrochemical properties of this compound are dominated by the presence of the nitroaromatic group. The nitro group is well-known to be electrochemically active and can undergo reduction. Computational electrochemistry, utilizing DFT methods combined with a suitable solvent model, can predict the reduction potential of this compound. acs.orgyoutube.com

The reduction of the nitro group on the phenyl ring is typically an irreversible process that proceeds via a multi-electron, multi-proton mechanism. The first step is often the formation of a nitro radical anion, followed by further reduction to a nitroso and then a hydroxylamine (B1172632) derivative. The predicted reduction potential is highly dependent on the computational method, basis set, and the model used to account for solvation effects.

For many nitroaromatic compounds, the one-electron reduction potential can be correlated with the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net A lower LUMO energy generally corresponds to a less negative reduction potential, indicating that the compound is more easily reduced.

Based on DFT calculations for similar nitroaromatic compounds, the predicted one-electron reduction potential for this compound in a non-aqueous solvent like dimethylformamide (DMF) would be expected to be in the range of -0.8 to -1.2 V versus a standard reference electrode.

PropertyComputational MethodPredicted Value
LUMO EnergyDFT (B3LYP/6-311+G(d,p))-2.5 eV
One-Electron Reduction Potential (vs. SCE)DFT with COSMO solvent model-1.05 V

This table provides hypothetical but realistic values based on computational studies of related nitroaromatic compounds. acs.org

Reactivity and Reaction Mechanisms of 4 3 Nitrophenyl Piperazine 1 Carbaldehyde

Chemical Transformations of the Carbaldehyde Moiety

The "carbaldehyde" group in this molecule is attached to a nitrogen atom, forming a tertiary formamide (B127407). This structural feature is critical, as the reactivity of an amide carbonyl differs substantially from that of an aldehyde carbonyl due to the resonance contribution from the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.

Unlike aldehydes, which are readily oxidized to carboxylic acids, formamides are generally resistant to oxidation under mild conditions. The oxidation of the formyl group in 4-(3-Nitrophenyl)piperazine-1-carbaldehyde to a carbamic acid derivative is not a typical transformation and would require harsh oxidizing agents. Such conditions would likely lead to the degradation of the molecule, potentially through oxidation of the piperazine (B1678402) ring or reaction with the nitroaromatic system.

In studies on the oxidative degradation of piperazine itself, various oxidation products are formed, but these reactions typically involve C-H bonds adjacent to the nitrogen atoms or the N-H bonds in unsubstituted piperazine, rather than the oxidation of a stable N-formyl group. For instance, the oxidation of piperazine can be catalyzed by metal ions like copper (Cu²⁺), leading to the formation of ethylenediamine, carboxylate ions, and other amides. utexas.edu Applying strong oxidants to this compound would likely result in complex mixtures due to the competing reaction pathways at the benzylic C-H positions of the piperazine ring and potential reactions involving the aromatic ring.

The reduction of the formamide group is a more feasible transformation. Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing tertiary amides to their corresponding tertiary amines. In this case, the reduction of this compound would yield 1-methyl-4-(3-nitrophenyl)piperazine.

The mechanism for this reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom coordinates to the aluminum species, making it a good leaving group. A second hydride transfer and subsequent elimination of the aluminum-oxygen species results in the formation of an iminium ion, which is then quickly reduced by another equivalent of hydride to the final tertiary amine.

Reaction Reagent Product Typical Conditions
Reduction of FormamideLithium Aluminum Hydride (LiAlH₄)1-methyl-4-(3-nitrophenyl)piperazineAnhydrous THF or Diethyl Ether, Reflux
Reduction of FormamideBorane (BH₃)1-methyl-4-(3-nitrophenyl)piperazineTHF, Room Temperature to Reflux

This interactive data table provides examples of typical conditions for the reduction of tertiary amides.

Reduction to the corresponding alcohol (1-(hydroxymethyl)-4-(3-nitrophenyl)piperazine) is not a typical outcome for amide reduction with standard hydride reagents.

Due to resonance stabilization, the formamide carbonyl is significantly less electrophilic than an aldehyde or ketone carbonyl. Consequently, it does not readily undergo addition reactions with weak nucleophiles. Condensation reactions, such as the formation of imines with primary amines, are not characteristic of amides.

However, strong nucleophiles like organolithium or Grignard reagents can add to the formamide carbonyl. This would lead to the formation of a tetrahedral intermediate which, upon acidic workup, could collapse to yield an aldehyde and the 1-(3-nitrophenyl)piperazine (B1334192) amine, effectively cleaving the formyl group. This reactivity highlights the difference between a formamide and a simple aldehyde, where nucleophilic addition leads to the formation of an alcohol.

Reactions Involving the Piperazine Heterocycle

The piperazine ring in this compound has both nitrogen atoms substituted, rendering it a tertiary diamine. This has significant implications for its reactivity.

As this compound possesses two tertiary nitrogen atoms, it cannot undergo further N-alkylation or N-acylation reactions under standard conditions, which require the presence of a nucleophilic N-H bond.

To understand this class of reactions in the context of this molecule's synthesis, one must consider its precursor, 1-(3-nitrophenyl)piperazine. This parent compound has a secondary amine at the N-1 position and readily undergoes reactions with electrophiles such as alkyl halides or acyl chlorides. nih.govnih.gov The formylation to produce the title compound is itself an example of an N-acylation reaction.

The general procedure for the N-acylation of an arylpiperazine involves reacting it with an acid chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane (B109758). nih.gov

Reaction Type Reagent Example Base Product Type
N-AcylationAcetyl ChlorideTriethylamineN-Acetyl-N'-arylpiperazine
N-AlkylationBenzyl BromidePotassium CarbonateN-Benzyl-N'-arylpiperazine
N-SulfonylationTosyl ChloridePyridineN-Tosyl-N'-arylpiperazine

This interactive data table illustrates typical N-functionalization reactions of a 1-arylpiperazine precursor.

The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov In N,N'-disubstituted piperazines like the title compound, two dynamic processes are crucial: the chair-to-chair ring inversion and the restricted rotation around the N-C(O) amide bond. Both processes can often be observed and studied using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org

Amide Bond Rotation: The N-C(O) bond of the formamide has a partial double bond character due to resonance. This restricts free rotation, leading to the existence of distinct rotational isomers (rotamers). The energy barrier for this rotation is typically high enough to allow for the observation of separate signals for each rotamer in the NMR spectrum at or below room temperature. beilstein-journals.org

Ring Inversion: The piperazine ring can flip between two chair conformations. In an unsymmetrically substituted piperazine, these two chairs may not be energetically equivalent. The substituents (3-nitrophenyl and formyl) can occupy either axial or equatorial positions, and the interconversion between these states has a specific energy barrier.

Reactivity of the Nitrophenyl Substituent

The reactivity of the nitrophenyl group in this compound is dominated by the powerful electron-withdrawing nature of the nitro (NO₂) substituent. This group profoundly influences the chemical behavior of the aromatic ring, primarily through its involvement in reduction reactions and its effect on aromatic substitution patterns.

Nitro Group Reduction to Amino Derivatives

The conversion of an aromatic nitro group to an amino (NH₂) group is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This reduction is a critical step for producing the corresponding amino derivative, 4-(3-aminophenyl)piperazine-1-carbaldehyde, a valuable intermediate for the synthesis of various more complex molecules. The reduction proceeds through a six-electron transfer, typically involving nitroso and hydroxylamine (B1172632) intermediates. nih.gov

A variety of reagents and methods can be employed for this transformation, with the choice often depending on the presence of other functional groups within the molecule and the desired reaction conditions. commonorganicchemistry.com Common methods include catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a clean and efficient method, often providing high yields of the desired aniline (B41778). commonorganicchemistry.com

Palladium on Carbon (Pd/C): Hydrogen gas (H₂) in the presence of a Pd/C catalyst is a standard and highly effective method for reducing aromatic nitro groups. A drawback is its potential to reduce other functional groups. commonorganicchemistry.com

Raney Nickel (Raney Ni): This is another effective catalyst for hydrogenation and is sometimes preferred when dehalogenation of aryl halides is a concern. commonorganicchemistry.com

Chemical Reduction: Metal-based reducing agents are also widely used, particularly when selective reduction is required or when hydrogenation equipment is unavailable.

Iron (Fe) in Acid: The use of iron filings in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a classic, mild, and cost-effective method. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is often used when other reducible groups are present. commonorganicchemistry.com

Zinc (Zn) in Acid: Similar to iron, zinc metal in acidic conditions effectively reduces nitroarenes to anilines. commonorganicchemistry.com

The general mechanism for the reduction of a nitro group to an amine involves a stepwise process. The nitro group (NO₂) is first reduced to a nitroso group (NO), then to a hydroxylamine (NHOH), and finally to the amine (NH₂). google.com The reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group. nih.gov

Reducing Agent/SystemTypical ConditionsKey Characteristics
H₂/Pd-CH₂ gas, solvent (e.g., Ethanol, Ethyl Acetate)High efficiency, clean reaction; may reduce other functional groups. commonorganicchemistry.com
H₂/Raney NiH₂ gas, solvent (e.g., Ethanol)Effective; useful when avoiding dehalogenation. commonorganicchemistry.com
Fe/HCl or Fe/AcOHAcidic aqueous solutionMild, economical, and tolerant of many functional groups. commonorganicchemistry.com
SnCl₂Acidic solution (e.g., HCl)Mild conditions, good for selective reductions. commonorganicchemistry.com
Zn/HCl or Zn/AcOHAcidic aqueous solutionEffective and mild reducing agent. commonorganicchemistry.com

Aromatic Electrophilic and Nucleophilic Substitution Potential

The substituents on the benzene (B151609) ring of this compound dictate its susceptibility to further substitution reactions. The two groups attached to the ring are the nitro group and the piperazine-1-carbaldehyde moiety.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. msu.edu The piperazine group, connected via a nitrogen atom, would typically be an activating ortho-, para-director. However, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the piperazine nitrogen would likely be protonated, transforming it into a deactivating, meta-directing ammonium (B1175870) group.

With two deactivating, meta-directing groups present, the aromatic ring of this compound is strongly deactivated towards electrophilic attack. Electrophilic substitution reactions are therefore very difficult to achieve under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). msu.edunih.gov This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, two conditions are generally required:

The presence of a good leaving group (like a halogen).

The presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. msu.edunih.gov

In this compound, there is no inherent leaving group on the aromatic ring. However, if a derivative were synthesized with a halogen (e.g., fluorine or chlorine) at a position ortho or para to the nitro group (positions 2, 4, or 6), this derivative would be highly activated for SNAr. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the reaction. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. scranton.edu

Elucidation of Proposed Reaction Mechanisms through Kinetic and Spectroscopic Studies

Understanding the precise pathway a reaction follows requires more than just identifying the reactants and products. Kinetic and spectroscopic studies are indispensable tools for elucidating reaction mechanisms, identifying transient intermediates, and determining rate-limiting steps. researchgate.net

Kinetic Studies: Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature). This data helps determine the rate law for a reaction, which provides crucial insights into the mechanism. For instance, in the aminolysis of esters, kinetic studies can distinguish between a concerted mechanism and a stepwise pathway involving tetrahedral intermediates. koreascience.kr Plotting the observed rate constant (kobsd) against the concentration of a reactant can reveal the reaction order. A linear plot might suggest a simple pathway, whereas an upward curve could indicate the presence of both uncatalyzed and catalyzed routes, implying a more complex mechanism with intermediates. koreascience.kr Such studies are critical for understanding how factors like amine basicity influence the reactivity and mechanism of nucleophilic substitution reactions. koreascience.kr

Spectroscopic Studies: Spectroscopic methods allow for the direct observation and characterization of molecules involved in a chemical reaction, including short-lived intermediates. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for determining the structure of reactants, products, and stable intermediates. By taking spectra at various time points during a reaction, one can monitor the disappearance of starting materials and the appearance of products, providing kinetic information.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For example, during the reduction of the nitro group in this compound, IR could be used to monitor the disappearance of the characteristic N-O stretching bands of the nitro group and the appearance of N-H stretching bands of the resulting amino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying reactions involving chromophores, such as aromatic rings. The formation or consumption of a colored species can be monitored in real-time to determine reaction kinetics. For example, reactions involving the formation of the 4-nitrophenoxide ion can be followed by monitoring its appearance with a UV-Vis spectrophotometer. koreascience.kr

Mass Spectrometry (MS): MS provides information about the molecular weight of compounds and can be used to identify intermediates and products, helping to piece together the reaction pathway.

By combining kinetic data with spectroscopic evidence, chemists can construct a detailed energy profile of a reaction, propose a plausible mechanism, and understand the electronic and steric factors that govern the transformation. researchgate.netmdpi.com

Spectroscopic MethodInformation ProvidedApplication in Mechanism Elucidation
NMR (¹H, ¹³C)Detailed molecular structure, connectivity of atoms. nih.govStructural confirmation of reactants, products, and stable intermediates; can be used to monitor reaction progress. mdpi.comresearchgate.net
Infrared (IR)Presence of specific functional groups (e.g., C=O, N-O, N-H). mdpi.comTracking the transformation of functional groups during a reaction.
UV-Visible (UV-Vis)Information on conjugated systems and chromophores. nih.govMonitoring reactions involving colored compounds; kinetic analysis by tracking absorbance changes over time. koreascience.kr
Mass Spectrometry (MS)Molecular weight and fragmentation patterns. nih.govIdentification of products and detection of transient intermediates.

Derivatization Strategies and Chemical Modifications of 4 3 Nitrophenyl Piperazine 1 Carbaldehyde

Strategies for Analytical Enhancement and Detection

The inherent properties of 4-(3-nitrophenyl)piperazine-1-carbaldehyde may not be optimal for all analytical techniques. Therefore, derivatization strategies are employed to introduce functionalities that improve its detectability, particularly in spectroscopic and spectrometric methods.

Introduction of Chromophoric or Fluorogenic Labels for Spectroscopic Detection

The aldehyde group of this compound is a prime target for the introduction of chromophoric or fluorogenic labels. This is typically achieved through condensation reactions with reagents containing a primary amine, such as hydrazine (B178648) or aniline (B41778) derivatives, to form highly conjugated Schiff bases. These reactions extend the π-system of the molecule, leading to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum and, in many cases, inducing or enhancing fluorescence.

For instance, the reaction with a fluorogenic hydrazine, such as dansyl hydrazine, would yield a highly fluorescent derivative. This strategy is particularly useful for quantitative analysis in complex biological matrices where high sensitivity is required. The formation of fluorescent Schiff bases is a well-established method for the sensitive detection of aldehydes. rsc.orgnih.gov While specific studies on the derivatization of this compound with fluorogenic labels are not extensively documented in publicly available literature, the principle is a standard approach in analytical chemistry. researchgate.net

Reagent TypeExample ReagentFunctional Group TargetedResulting DerivativeAnalytical Enhancement
Fluorogenic HydrazineDansyl HydrazineAldehydeFluorescent HydrazoneEnhanced fluorescence detection
Chromophoric Aminep-NitroanilineAldehydeSchiff BaseShift in UV-Vis absorption

Modifications for Improved Ionization Efficiency in Mass Spectrometry

In mass spectrometry, the efficiency of ionization is a critical factor determining the sensitivity of the analysis. Derivatization can be employed to introduce moieties that are more readily ionized. For piperazine-containing compounds, this can be particularly advantageous.

Studies on similar piperazine (B1678402) derivatives have shown that derivatization of carboxyl groups with reagents like 1-(2-pyridyl)piperazine (B128488) or 1-(2-pyrimidyl)piperazine can significantly improve ionization efficiency in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. While this compound does not possess a carboxyl group, the principle of introducing a readily ionizable group holds. For example, derivatization of the aldehyde with a reagent containing a permanently charged quaternary ammonium (B1175870) group or a basic nitrogen atom that is easily protonated can enhance the signal in electrospray ionization (ESI) mass spectrometry.

Derivatization StrategyExample ReagentFunctional Group TargetedResulting FeatureEffect on Ionization
Introduction of a basic moietyN,N-dimethylethylenediamineAldehyde (via reductive amination)Tertiary amineEnhanced protonation and signal in positive ion mode ESI-MS
Introduction of a pre-charged tagGirard's Reagent TAldehydeQuaternary ammonium saltPermanent positive charge, improved detection

Functional Group Interconversions for Scaffold Diversification

Functional group interconversions are fundamental in synthetic organic chemistry for transforming one functional group into another, thereby creating new opportunities for scaffold diversification. The aldehyde and nitro groups of this compound are amenable to a range of such transformations.

The aldehyde group can be:

Oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or Jones reagent. This introduces a new functional handle for amide bond formation or esterification.

Reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be further functionalized, for example, by conversion to an alkyl halide.

Converted to an alkene via the Wittig reaction, which involves the reaction with a phosphorus ylide. libretexts.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This allows for the introduction of a wide variety of substituted vinyl groups. libretexts.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Transformed into an alkyne through the Corey-Fuchs reaction.

The nitro group on the phenyl ring can be:

Reduced to an aniline using reducing agents like tin(II) chloride or catalytic hydrogenation. This primary amine can then be diazotized and converted to a variety of other functional groups (Sandmeyer reaction) or used in coupling reactions to form amides or sulfonamides.

These interconversions provide access to a diverse array of derivatives with potentially different physicochemical and biological properties.

Starting Functional GroupReagents/ReactionResulting Functional GroupPotential for Further Diversification
AldehydeKMnO₄ or CrO₃/H₂SO₄Carboxylic AcidAmide or ester formation
AldehydeNaBH₄ or LiAlH₄Primary AlcoholConversion to halides, ethers, or esters
AldehydePh₃P=CHR (Wittig Reagent)AlkeneVarious alkene functionalization reactions
NitroSnCl₂/HCl or H₂/Pd-CAmine (Aniline)Diazotization, acylation, alkylation

Introduction of New Chemical Moieties for Structural Complexity and Specificity

The aldehyde functionality of this compound serves as an excellent electrophilic center for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a base to yield α,β-unsaturated products. bas.bgresearchgate.netnih.govrsc.org These products can serve as Michael acceptors for further synthetic elaborations.

Wittig Reaction: As mentioned earlier, the Wittig reaction with various phosphorus ylides can introduce a diverse range of substituted double bonds. libretexts.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde provides access to a wide range of secondary alcohols.

Carbon-Heteroatom Bond Forming Reactions and Cyclizations:

Reductive Amination: The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is a powerful method for synthesizing substituted amines. harvard.eduorganic-chemistry.orgmasterorganicchemistry.comnih.govtaylorfrancis.com This allows for the introduction of various alkyl or aryl groups at the former aldehyde position.

Synthesis of Heterocycles: The aldehyde group is a key synthon for the construction of various heterocyclic rings. For example, condensation with ureas or thioureas can lead to pyrimidine (B1678525) derivatives. bu.edu.egnih.govnih.govresearchgate.net Multi-component reactions, such as the Biginelli or Hantzsch reactions, can also be employed to generate complex heterocyclic systems in a single step. caltech.eduresearchgate.netnih.govorganic-chemistry.orgnih.gov

These strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the development of derivatives with tailored properties for specific applications.

Reaction TypeReactant(s)Key Intermediate/Product TypePotential Structural Outcome
Knoevenagel CondensationActive methylene compound (e.g., malononitrile)α,β-Unsaturated nitrileIntroduction of a cyano-vinyl group
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CH₂)AlkeneConversion of the aldehyde to a vinyl group
Reductive AminationPrimary amine (e.g., benzylamine), reducing agentSecondary amineIntroduction of an N-substituted aminomethyl group
Pyrimidine SynthesisUrea (B33335) or Thiourea, β-dicarbonyl compoundDihydropyrimidineFormation of a fused or appended pyrimidine ring

Structure Property and Structure Interaction Relationships Non Clinical Focus

Structure-Reactivity Correlations in Chemical Transformations

The reactivity of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde is dictated by the interplay of its three key functional groups: the formyl group, the piperazine (B1678402) ring, and the nitrophenyl substituent.

The Formyl Group: The aldehyde functionality is a primary site for nucleophilic addition and reduction reactions. It can be readily reduced to a primary alcohol or converted to an amine via reductive amination. The electron-withdrawing nature of the adjacent piperazine nitrogen can influence the reactivity of the carbonyl carbon.

The Piperazine Ring: The secondary amine within the piperazine ring can undergo further substitution reactions. However, the presence of the electron-withdrawing 3-nitrophenyl group and the formyl group on the other nitrogen atom decreases its nucleophilicity compared to unsubstituted piperazine.

The Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amino group under various conditions, providing a route to further derivatization.

The presence of these functional groups allows for a range of chemical transformations, making it a versatile scaffold in synthetic chemistry.

Correlations between Structure and Spectroscopic Signatures

The spectroscopic profile of this compound is a direct reflection of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the formyl proton (typically in the 9-10 ppm region), and the methylene (B1212753) protons of the piperazine ring. The protons on the piperazine ring will likely appear as complex multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (around 160-170 ppm). The aromatic carbons will appear in the 110-150 ppm range, with the carbon bearing the nitro group being significantly deshielded. The carbons of the piperazine ring will resonate in the aliphatic region (typically 40-60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A prominent C=O stretching vibration for the aldehyde will be observed around 1680 cm⁻¹. The N-O stretching vibrations of the nitro group will appear as two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (235.24 g/mol ). guidechem.com Fragmentation patterns will likely involve the loss of the formyl group (CHO), the nitro group (NO₂), and cleavage of the piperazine ring, providing further structural confirmation.

A summary of the expected spectroscopic data is presented in the table below.

Spectroscopic TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Formyl Proton~9.8 ppm
Aromatic Protons7.1 - 8.0 ppm
Piperazine Protons3.0 - 4.0 ppm
¹³C NMR Carbonyl Carbon~160 ppm
Aromatic Carbons110 - 150 ppm
Piperazine Carbons40 - 50 ppm
IR Spectroscopy C=O Stretch (Aldehyde)~1680 cm⁻¹
N-O Stretch (Nitro, Asymmetric)~1530 cm⁻¹
N-O Stretch (Nitro, Symmetric)~1350 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺235

Structure-Electronic Property Relationships Derived from Computational Studies

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic properties of this compound. scispace.comasrjetsjournal.org

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key indicators of chemical reactivity. The electron-withdrawing nature of the nitrophenyl and carbaldehyde groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely to be localized on the piperazine ring and the phenyl group. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule. Negative potential is expected around the oxygen atoms of the nitro and carbonyl groups, indicating regions susceptible to electrophilic attack. Positive potential would be anticipated around the formyl proton and the aromatic protons.

Dipole Moment: The presence of highly polar nitro and carbonyl groups is expected to result in a significant molecular dipole moment, influencing its solubility and intermolecular interactions.

These computational approaches are instrumental in predicting the molecule's reactivity and its potential for intermolecular interactions. nih.gov

Computational Structure-Interaction Insights (e.g., molecular docking studies to predict binding modes with theoretical targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For this compound, docking studies could be employed to explore its potential interactions with various theoretical biological targets.

The structural features of the molecule suggest several possibilities for binding interactions:

Hydrogen Bonding: The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors.

Pi-Pi Stacking: The nitrophenyl ring can engage in pi-pi stacking interactions with aromatic residues of a target protein.

Hydrophobic Interactions: The piperazine ring and the aromatic ring contribute to the molecule's hydrophobicity, allowing for interactions with nonpolar pockets of a receptor.

Docking simulations can identify potential binding poses and estimate the binding affinity, providing a rational basis for the design of new molecules with specific biological activities. nih.govconnectjournals.com For instance, studies on similar phenylpiperazine derivatives have explored their interactions with targets like the sigma receptor. nih.govnih.gov

Influence of Substituents on Molecular Conformation and Dynamics

Rotational Dynamics: There is rotational freedom around the C-N bond connecting the phenyl ring to the piperazine and the C-N bond of the formamide (B127407). The energy barriers for these rotations will be influenced by steric and electronic effects of the substituents. The presence of the ortho-protons on the phenyl ring and the adjacent piperazine protons will create some steric hindrance to free rotation.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape and dynamic behavior of the molecule in different environments.

Advanced Analytical Methodologies for the Detection and Quantification of 4 3 Nitrophenyl Piperazine 1 Carbaldehyde

Chromatographic Separation Techniques

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the separation, identification, and quantification of 4-(3-Nitrophenyl)piperazine-1-carbaldehyde from complex matrices. The choice of technique is often dictated by the sample matrix, required sensitivity, and the desired level of structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which possesses moderate volatility, GC-MS can provide excellent separation and structural elucidation.

Sample Preparation and Derivatization: Direct analysis of this compound by GC-MS is feasible. However, derivatization of the carbaldehyde group, for instance, through oximation, could improve its thermal stability and chromatographic peak shape.

Instrumentation and Method Parameters: A typical GC-MS method for the analysis of analogous aromatic piperazine (B1678402) derivatives would employ a capillary column with a non-polar or medium-polarity stationary phase.

ParameterPredicted Value
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program Initial 150 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-400

Expected Fragmentation Pattern: The electron ionization mass spectrum of this compound is expected to show characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 235 would likely be observed. Key fragmentation pathways would involve the cleavage of the piperazine ring and the loss of the carbaldehyde group.

Fragment Ion (m/z)Proposed Structure/Loss
235Molecular Ion ([M]⁺)
206[M-CHO]⁺
178[M-C₄H₇N₂]⁺ (cleavage of the piperazine ring)
122[C₆H₄NO₂]⁺ (nitrophenyl moiety)
85[C₄H₉N₂]⁺ (piperazine carbaldehyde fragment)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in complex biological or environmental samples.

Chromatographic Conditions: Reversed-phase liquid chromatography is the most probable mode of separation for this compound.

ParameterPredicted Value
LC Column C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

Mass Spectrometry Conditions: Electrospray ionization (ESI) in positive mode would be suitable for the protonation of the piperazine nitrogen.

LC-MS/MS (Triple Quadrupole): This technique is excellent for quantification using Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ at m/z 236. Collision-induced dissociation (CID) would generate specific product ions.

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
236207 ([M+H-CHO]⁺)122 ([C₆H₄NO₂]⁺)

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements, enabling the confirmation of the elemental composition of the parent compound and its fragments. This is particularly useful for identification in complex matrices and for metabolism studies. The high resolution would allow for the differentiation of isobatic interferences.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Methodology: SFC would likely be performed using a stationary phase with polar characteristics. The mobile phase would consist of supercritical CO₂ with a polar co-solvent such as methanol (B129727) or acetonitrile, often with an additive like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

ParameterPredicted Value
SFC Column Diol or 2-Ethylpyridine
Mobile Phase Supercritical CO₂ with a gradient of Methanol (containing 0.1% Ammonium Acetate)
Flow Rate 2 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
MS Detection ESI positive mode, similar to LC-MS

The primary advantage of SFC-MS would be the potential for high-throughput analysis due to faster column equilibration times.

Electrochemical Methods for Redox Characterization

Electrochemical methods can be employed to investigate the redox properties of this compound, which contains electrochemically active functional groups: the reducible nitro group and the oxidizable piperazine nitrogen.

Cyclic Voltammetry (CV): Cyclic voltammetry can be used to study the oxidation and reduction potentials of the compound. The nitroaromatic group is expected to undergo an irreversible reduction, while the piperazine nitrogen can be oxidized at a positive potential.

Experimental Setup:

Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode

Reference Electrode: Ag/AgCl

Counter Electrode: Platinum wire

Supporting Electrolyte: 0.1 M Phosphate buffer or Britton-Robinson buffer

Expected Redox Behavior:

Reduction: A well-defined cathodic peak corresponding to the irreversible reduction of the nitro group to a hydroxylamine (B1172632) or amine is anticipated. The peak potential will be pH-dependent.

Oxidation: An anodic peak at a more positive potential would correspond to the oxidation of the piperazine nitrogen.

Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV): These more sensitive voltammetric techniques can be used for the quantification of this compound. By monitoring the peak current at the reduction potential of the nitro group or the oxidation potential of the piperazine moiety, a calibration curve can be constructed to determine the concentration of the analyte.

TechniquePredicted Potential RangeTarget Moiety
DPV (Reduction) -0.4 V to -1.0 V vs. Ag/AgClNitro group
DPV (Oxidation) +0.8 V to +1.2 V vs. Ag/AgClPiperazine nitrogen

The electrochemical approach offers a cost-effective and rapid method for the determination of this compound, particularly for screening purposes.

Potential Applications of 4 3 Nitrophenyl Piperazine 1 Carbaldehyde in Chemical Science Excluding Biological/clinical

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the functional groups within 4-(3-nitrophenyl)piperazine-1-carbaldehyde makes it a valuable building block for the construction of more intricate molecular frameworks. The aldehyde functionality serves as a key reactive handle for a multitude of organic transformations, including but not limited to, reductive amination, Wittig reactions, and aldol (B89426) condensations. These reactions allow for the introduction of diverse substituents and the extension of the carbon skeleton, thereby enabling the synthesis of complex target molecules.

The piperazine (B1678402) core, a common motif in pharmacologically active compounds, can be further functionalized at the secondary amine position after potential deprotection of the formyl group or through reactions that maintain the piperazine ring integrity. The presence of the 3-nitrophenyl group introduces specific electronic properties and offers a site for further chemical modification. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to introduce additional molecular complexity. This trifunctional nature of the molecule allows for a modular and divergent synthetic approach to a wide range of organic compounds.

Table 1: Key Functional Groups and Their Synthetic Potential

Functional GroupPotential ReactionsPossible Modifications
CarbaldehydeReductive amination, Wittig reaction, Aldol condensation, Knoevenagel condensationElongation of carbon chains, formation of C-N and C-C bonds
PiperazineN-alkylation, N-arylation (after deformylation)Introduction of diverse substituents on the nitrogen atom
3-NitrophenylReduction of the nitro group to an amineSubsequent diazotization and coupling reactions, amide bond formation

Intermediates in the Synthesis of Diverse Heterocyclic Systems

The structural features of this compound make it an excellent precursor for the synthesis of a variety of heterocyclic systems. The aldehyde group, in conjunction with the piperazine nitrogen atoms, can participate in cyclocondensation reactions with various dinucleophiles to construct new heterocyclic rings.

For example, the reaction of the aldehyde with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a suitable base, can lead to the formation of Knoevenagel condensation products. These intermediates can then undergo further cyclization to yield substituted pyridines or pyrimidines.

Moreover, the piperazine moiety itself can be a key component in the formation of fused heterocyclic systems. For instance, derivatives of piperazine have been utilized in the synthesis of pyrimidine-piperazine hybrids. The aldehyde functionality of this compound can be envisioned to react with a suitable three-carbon synthon to construct a pyrimidine (B1678525) ring fused or appended to the piperazine core.

The synthesis of triazole derivatives containing a piperazine moiety has also been reported, often through "click chemistry" or other cycloaddition reactions. acs.orgnih.gov The carbaldehyde group of the title compound could be converted to an alkyne or an azide, which would then allow for its participation in such cycloaddition reactions to form triazole-containing structures. A closely related compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been synthesized, highlighting the utility of the nitrophenyl and carbaldehyde moieties in forming pyrazole (B372694) rings. rsc.org

Table 2: Potential Heterocyclic Systems from this compound

Heterocyclic SystemPotential Synthetic RouteKey Reactants
PyridinesKnoevenagel condensation followed by cyclizationActive methylene compounds (e.g., malononitrile)
PyrimidinesCyclocondensation reactionsAmidines, ureas, or thioureas
TriazolesConversion of aldehyde to alkyne/azide followed by cycloadditionOrganic azides/alkynes
Fused PiperazinesIntramolecular cyclization reactionsBifunctional reagents reacting with both aldehyde and piperazine nitrogen

Potential Contributions in Materials Science and Polymer Chemistry

The unique combination of a polar nitrophenyl group and a reactive aldehyde makes this compound an interesting candidate for applications in materials science and polymer chemistry. The nitrophenyl group can impart specific optical and electronic properties to materials. For instance, methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982) side chains have been investigated for their potential applications in optoelectronic devices. acs.orgnih.gov Although this is the para-nitro isomer, it suggests that the 3-nitro isomer could be similarly employed.

The carbaldehyde functionality provides a reactive site for the incorporation of the molecule into polymer backbones through condensation polymerization with suitable co-monomers, such as diamines or diols. This could lead to the formation of novel polyesters, polyamides, or polyimines with tailored properties. The resulting polymers could exhibit interesting thermal, optical, or conductive properties due to the presence of the nitrophenylpiperazine moiety.

Furthermore, the aldehyde group can be used to functionalize surfaces of materials like silica (B1680970) or nanoparticles. This surface modification can alter the properties of the material, for example, by introducing a specific polarity or by providing a site for further chemical reactions. The compound could also be a precursor for the synthesis of dyes, as the nitrophenyl group is a known chromophore.

Table 3: Potential Applications in Materials Science

Application AreaRationalePotential Outcome
Optoelectronic MaterialsPresence of the electron-withdrawing nitrophenyl groupPolymers with interesting optical and electronic properties
Polymer SynthesisReactive aldehyde group for condensation polymerizationNovel polyesters, polyamides, or polyimines
Surface FunctionalizationAldehyde group can react with surface hydroxyl or amine groupsModified materials with tailored surface properties
Dye SynthesisNitrophenyl group acts as a chromophoreSynthesis of novel organic dyes

Catalytic Roles or Ligand Development in Transition Metal Catalysis

Piperazine derivatives have been explored as ligands in transition metal catalysis. The nitrogen atoms of the piperazine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. The this compound molecule possesses both the piperazine core and a formyl group that could be modified to enhance its ligation properties.

For example, the aldehyde could be converted into an oxime or a Schiff base, which could then act as a bidentate or tridentate ligand in conjunction with the piperazine nitrogen atoms. The electron-withdrawing nature of the 3-nitrophenyl group would influence the electron density on the piperazine nitrogens, thereby affecting the catalytic activity of the corresponding metal complex. Such ligands could find applications in various transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. acs.org

While direct catalytic applications of this compound itself are less likely, its derivatives hold potential as ligands for catalysis. The modular nature of its synthesis allows for the straightforward introduction of various functionalities that could lead to the development of new and efficient catalysts.

Table 4: Potential in Catalysis and Ligand Development

Potential RoleModification RequiredTarget Catalytic Reactions
Bidentate/Tridentate LigandConversion of aldehyde to oxime, imine, or other coordinating groupsPalladium-catalyzed cross-coupling, asymmetric catalysis
Ligand PrecursorFurther functionalization of the piperazine or phenyl ringVarious transition metal-catalyzed transformations

Future Research Trajectories for 4 3 Nitrophenyl Piperazine 1 Carbaldehyde

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of piperazine (B1678402) derivatives has traditionally involved multi-step procedures that may require protecting groups and harsh reaction conditions. nih.gov Future research must prioritize the development of novel and sustainable synthetic routes for 4-(3-Nitrophenyl)piperazine-1-carbaldehyde that align with the principles of green chemistry.

Key areas of exploration include:

One-Pot Syntheses: Developing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency, reduce waste, and lower costs. nih.govcore.ac.uk Research could focus on combining the N-arylation of piperazine with the subsequent formylation step into a single, streamlined process.

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts can simplify product purification and minimize catalyst waste. nih.gov Future studies should investigate the use of metal ions supported on polymeric resins or other solid matrices to catalyze the formation of the core piperazine structure. nih.gov

Photoredox and Microwave-Assisted Synthesis: Visible-light photoredox catalysis represents a green and powerful tool for forming C-N and C-C bonds under mild conditions. researchgate.netmdpi.comencyclopedia.pub Exploring photoredox-catalyzed C-H functionalization could offer new pathways to synthesize or further modify the compound. researchgate.netencyclopedia.pubnsf.gov Additionally, microwave-assisted synthesis can dramatically shorten reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. nih.govresearchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyPotential Advantages for this compound SynthesisKey Research Focus
One-Pot Synthesis Increased efficiency, reduced solvent waste, lower operational costs.Designing a sequential reaction combining N-arylation and formylation.
Heterogeneous Catalysis Simplified catalyst recovery and reuse, cleaner product streams.Screening of polymer-supported metal catalysts for high yield and selectivity.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source.Development of C-H functionalization methods for direct synthesis or derivatization. encyclopedia.pub
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, enhanced process control.Optimization of reaction parameters (temperature, time, power) to maximize efficiency.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols, minimizing by-products, and controlling reaction outcomes. For this compound, future research should delve into the mechanistic details of its formation and subsequent transformations.

Key research objectives include:

Kinetic Studies: Performing detailed kinetic analyses of the key bond-forming reactions (N-arylation and formylation) will help elucidate the rate-determining steps and the influence of various parameters like temperature, concentration, and catalyst loading. This knowledge is crucial for scaling up the synthesis.

Identification of Intermediates: Utilizing spectroscopic techniques (e.g., in-situ NMR, FT-IR) and mass spectrometry to detect and characterize transient intermediates and transition states. This can provide invaluable insights into the reaction pathway, as has been explored for other nitrophenylpiperazine syntheses. nih.gov

By-product Profiling: A systematic investigation into the formation of impurities and by-products under different reaction conditions. Understanding these pathways is essential for developing cleaner and more efficient synthetic methods.

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry offers a powerful, non-empirical approach to predict molecular properties, understand reactivity, and guide experimental design. The integration of advanced computational methods will be instrumental in accelerating research on this compound.

Future computational studies should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the compound's electronic structure, conformational preferences, and vibrational spectra, similar to studies on related nitrophenylpiperazine compounds. scispace.com This can help predict its reactivity, stability, and spectroscopic signatures. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the compound's behavior in different solvent environments and its interactions with other molecules, such as biological targets or material surfaces. nih.govresearchgate.netnih.govresearchgate.net This is particularly relevant for exploring its potential applications in material science or as a bioactive agent.

Quantitative Structure-Activity Relationship (QSAR) Models: If the compound is explored for biological applications, QSAR models can be developed to correlate its structural features with its activity. nih.govopenpharmaceuticalsciencesjournal.comnih.gov These models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent analogues. openpharmaceuticalsciencesjournal.comscispace.com

Table 2: Application of Computational Methods in Future Research

Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT) Predict reactivity and spectroscopic properties.Identification of reactive sites, calculated NMR and IR spectra. scispace.com
Molecular Dynamics (MD) Simulate interactions with solvents or target molecules.Understanding of binding modes and intermolecular forces. nih.govnih.gov
QSAR Modeling Correlate structure with biological or material properties.Predictive models for designing derivatives with enhanced properties. nih.govresearchgate.net

Development of Ultra-Sensitive and Selective Analytical Methods

As this compound finds use in various fields, the need for robust analytical methods for its detection and quantification will become critical. Future research should aim to develop methods capable of measuring trace amounts of the compound in complex matrices.

Promising analytical avenues include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it the gold standard for quantifying trace levels of organic molecules. A key research goal would be to develop and validate a robust LC-MS/MS method for analyzing the compound in environmental, material, or biological samples.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent. nih.govunodc.org Developing CE methods, potentially coupled with mass spectrometry, could provide an alternative, efficient approach for the analysis of the compound and its isomers or degradation products. nih.govdocumentsdelivered.com

Novel Sensor Technologies: The development of electrochemical or optical biosensors for the real-time detection of this compound could be a forward-looking research direction. This would be particularly valuable for in-situ monitoring in industrial processes or environmental analysis.

Investigation into Unexplored Chemical and Material Science Applications

The trifunctional nature of this compound makes it an attractive candidate for a range of applications in chemistry and material science that remain largely unexplored.

Future investigations should target:

Polymer Chemistry: The carbaldehyde group can participate in polymerization reactions, while the nitrophenylpiperazine moiety can impart specific optical or electronic properties. Research into incorporating this molecule as a monomer could lead to novel functional polymers with applications in optoelectronics, similar to related phenylpiperazine-containing polymers. nih.govacs.org

Metal-Organic Frameworks (MOFs): The piperazine nitrogen atoms can act as ligands to coordinate with metal ions. rsc.org The compound could serve as a functionalized linker for the synthesis of novel MOFs. researchgate.netnih.gov The nitro and aldehyde groups could offer sites for post-synthetic modification, leading to materials with tailored properties for gas storage, separation, or catalysis. rsc.orgresearchgate.net

Coordination Chemistry and Catalysis: The compound's structure is suitable for creating novel ligands for transition metal catalysts. The electronic properties conferred by the nitrophenyl group could modulate the catalytic activity of the metal center, opening doors to new catalytic applications. rsc.org

Q & A

Basic: What are the common synthetic routes for 4-(3-nitrophenyl)piperazine-1-carbaldehyde, and what critical parameters influence yield?

Answer:
Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, intermediates like tert-butyl piperazine derivatives are functionalized via nitro-group introduction using nitration agents (e.g., HNO₃/H₂SO₄). Key parameters include:

  • Temperature control : Reflux conditions (e.g., 100°C in ethanol) ensure complete reaction while avoiding decomposition .
  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) optimize substitution efficiency .
  • Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
    Yield is highly sensitive to stoichiometry and reaction time, with deviations leading to byproducts like nitro-reduction species.

Advanced: How can researchers design experiments to address discrepancies in biological activity data across studies?

Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological strategies include:

  • Standardized assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .
  • Structural validation : Confirm compound identity via NMR (¹H/¹³C) and HRMS to rule out impurities or degradation .
  • Dose-response curves : Compare EC₅₀ values across studies to assess potency consistency .
    Contradictory data may reflect differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent effects (DMSO vs. aqueous buffers) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolves piperazine ring protons (δ 2.5–3.5 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm). Carbaldehyde protons appear at δ ~9.8 ppm .
  • FT-IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂N₃O₃: calculated 234.0878) .
  • Melting point : Sharp melting ranges (e.g., 153–154°C) indicate purity .

Advanced: What computational strategies are used to predict binding affinity and guide structural modifications?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger evaluate interactions with targets (e.g., dopamine receptors, MAO enzymes). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with activity to prioritize nitro or carbaldehyde modifications .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to validate docking poses .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .
  • Enzyme inhibition : Spectrophotometric assays for tyrosinase or MAO-B activity, monitoring substrate conversion (e.g., L-DOPA oxidation at 475 nm) .

Advanced: How can synthetic routes be optimized to mitigate steric hindrance during piperazine functionalization?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the piperazine nitrogen during nitrophenyl coupling, reducing steric clashes .
  • Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30 minutes at 150°C vs. 4 hours reflux) to bypass intermediate decomposition .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of hindered amines .

Advanced: How are structure-activity relationship (SAR) studies conducted to identify key substituents affecting biological activity?

Answer:

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., halogenation at the phenyl ring, alkylation of the piperazine) .
  • Pharmacophore mapping : Identify essential moieties (e.g., nitro group for electron-withdrawing effects, carbaldehyde for H-bonding) using MOE or Discovery Studio .
  • Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., 3-nitrophenyl enhances MAO-B inhibition by 2-fold vs. 4-nitrophenyl) .

Basic: How is purity determined using analytical techniques?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (254 nm); purity ≥95% required for pharmacological studies .
  • TLC : Rf values (e.g., 0.41 in ethyl acetate/hexane 3:7) confirm homogeneity .
  • Elemental analysis : Compare calculated vs. observed C/H/N/O percentages (deviation <0.4%) .

Advanced: How can solubility challenges in biological testing be addressed methodologically?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or acetate esters that hydrolyze in vivo to the active form .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .

Advanced: How can experimental and computational data be integrated to propose mechanistic insights?

Answer:

  • Docking-activity correlations : Validate predicted binding poses (e.g., nitro group interaction with Tyr398 in MAO-B) via mutagenesis studies .
  • Kinetic assays : Compare kcat/Km values (enzyme inhibition) with computed binding energies to establish mechanistic models .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures ΔH and ΔS, aligning with MD simulation data on ligand-receptor interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.